molecular formula C9H6N6OS B3141456 N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-75-5

N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide

Cat. No. B3141456
CAS RN: 478261-75-5
M. Wt: 246.25 g/mol
InChI Key: LGAQBRDTPWJMQH-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[1,5-a]pyridine is a heterocyclic compound that is widely used in the design of anticancer agents . It has a molecular weight of 119.1240 . 1,2,3-Thiadiazole is another heterocyclic compound that is often used in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyridine consists of a pyridine ring fused with a 1,2,4-triazole ring . The exact structure of your compound would depend on the position and orientation of the 1,2,3-thiadiazole-4-carboxamide moiety.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyridine and 1,2,3-thiadiazole derivatives can vary widely depending on the specific substituents and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For instance, 1,2,4-triazolo[1,5-a]pyridine has a molecular weight of 119.1240 .

Mechanism of Action

While the mechanism of action for your specific compound is not available, some 1,2,4-triazolo[1,5-a]pyridine derivatives have been found to exhibit anticancer activities via the suppression of the ERK signaling pathway .

properties

IUPAC Name

N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6OS/c16-9(7-4-17-14-13-7)12-6-2-1-3-15-8(6)10-5-11-15/h1-5H,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQBRDTPWJMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)NC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide
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N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide
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N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide
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N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 6
N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide

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